Ethylene glycol diglycidyl ether

Description

The exact mass of the compound this compound is 174.08920892 g/mol and the complexity rating of the compound is 123. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 54740. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

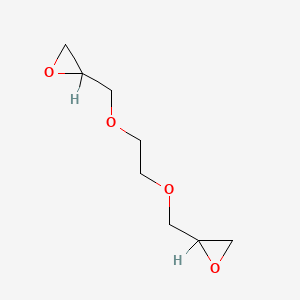

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[2-(oxiran-2-ylmethoxy)ethoxymethyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1(9-3-7-5-11-7)2-10-4-8-6-12-8/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOBIOSPNXBMOAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COCCOCC2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26403-72-5, 58782-18-6, 29317-04-2 | |

| Record name | Polyethylene glycol diglycidyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26403-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(2-oxiranylmethyl)-ω-(2-oxiranylmethoxy)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58782-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxirane, 2,2′-[1,2-ethanediylbis(oxymethylene)]bis-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29317-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4044876 | |

| Record name | Ethylene glycol diglycidyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Oxirane, 2,2'-[1,2-ethanediylbis(oxymethylene)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2224-15-9, 72207-80-8 | |

| Record name | Glycol diglycidyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2224-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(1,2-epoxypropylether)ethanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002224159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylene glycol diglycidyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54740 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxirane, 2,2'-[1,2-ethanediylbis(oxymethylene)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylene glycol diglycidyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-[ethylenebis(oxymethylene)]bisoxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.043 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Polyethylene glycol diglycidyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLENE GLYCOL DIGLYCIDYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R860RS597 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethylene Glycol Diglycidyl Ether: Structure, Properties, and Applications

This guide provides a comprehensive technical overview of Ethylene Glycol Diglycidyl Ether (EGDGE), a versatile bifunctional epoxide. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical principles of EGDGE, its synthesis, and its wide-ranging applications, with a focus on its role as a crosslinking agent and reactive diluent.

Introduction: The Versatility of a Bifunctional Epoxide

This compound (EGDGE), with the CAS Number 2224-15-9, is a prominent member of the glycol ether family.[1] Its structure, featuring two terminal epoxide rings connected by a flexible ethylene glycol linker, imparts a unique combination of reactivity and water solubility.[2][3] This dual functionality allows EGDGE to act as an effective crosslinking agent for polymers bearing active hydrogen-containing groups such as amines, hydroxyls, and carboxyls.[4][5] Furthermore, its low viscosity makes it an excellent reactive diluent for high molecular weight epoxy resins, enhancing their processability without compromising the mechanical integrity of the cured product.[1][6] These properties have led to its widespread use in diverse fields, including the formulation of adhesives, coatings, and advanced biomaterials for tissue engineering and drug delivery.[3][4][7]

Chemical Structure and Core Physicochemical Properties

The chemical identity of EGDGE is defined by its molecular formula, C8H14O4, and a molecular weight of approximately 174.19 g/mol .[8][9] The presence of the two reactive oxirane rings is fundamental to its utility in polymer chemistry.

Caption: Chemical structure of this compound.

The physicochemical properties of EGDGE are critical to its application profile. It is a colorless, transparent liquid with low viscosity.[6][10] Its water solubility is a key advantage in many formulations, particularly in biomedical applications and for creating more environmentally friendly, water-based systems.[2][4]

| Property | Value | Reference |

| CAS Number | 2224-15-9 | [8] |

| Molecular Formula | C8H14O4 | [8][11] |

| Molecular Weight | 174.19 g/mol | [8][9] |

| Appearance | Colorless transparent liquid | [6][10] |

| Density | ~1.118 - 1.19 g/cm³ at 25 °C | [12] |

| Boiling Point | 112 °C at 4.5 mm Hg | [11][12] |

| Viscosity | 15-30 mPa·s at 25 °C | [6][10] |

| Epoxide Equivalent Weight | 126-135 g/eq | [6][10] |

| Storage Temperature | 2°C - 8°C |

Synthesis and Reactivity

General Synthesis Pathway

EGDGE is typically synthesized through the reaction of ethylene glycol with an excess of epichlorohydrin, followed by dehydrochlorination with a base, such as sodium hydroxide.[13] The use of a phase-transfer catalyst can facilitate the reaction.[14]

Caption: Generalized synthesis pathway for EGDGE.

Reactivity and Crosslinking Mechanisms

The reactivity of EGDGE is dominated by the ring-opening reactions of its terminal epoxide groups. These reactions are typically initiated by nucleophiles such as amines, hydroxyls, thiols, and carboxyl groups, and are often catalyzed by acids or bases.[5][15][16] Under alkaline conditions (pH > 7), the crosslinking reaction is particularly active.[15] This reactivity is the basis for its function as a crosslinker, forming stable, three-dimensional polymer networks.[17]

For instance, when crosslinking a polymer with amine functional groups, the nitrogen atom of the amine acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring. This results in the opening of the ring and the formation of a stable covalent bond. The bifunctional nature of EGDGE allows it to react with two different polymer chains or two sites on the same chain, leading to the formation of a crosslinked network.[17]

Key Applications in Research and Development

EGDGE's unique properties make it a valuable tool in a variety of industrial and research settings.

Epoxy Resin Formulations

As a reactive diluent, EGDGE is added to epoxy resin formulations to reduce their viscosity, making them easier to process and apply.[1][2][6] Unlike non-reactive diluents, EGDGE's epoxy groups participate in the curing reaction, becoming an integral part of the final polymer network and contributing to the material's mechanical properties.[17] This is crucial for applications such as:

-

Coatings and Adhesives: Enhancing durability, adhesion, and chemical resistance.[4][7]

-

Embedding and Casting Materials: Facilitating the production of intricate and uniform final products.[1][6]

Biomaterials and Drug Delivery

The water solubility and biocompatibility of EGDGE make it an attractive crosslinking agent in the development of biomaterials.[4] It is widely used to create hydrogels from natural polymers like chitosan and hyaluronic acid, as well as synthetic polymers.[4][17] These hydrogels mimic the properties of natural tissues and are used in:

-

Sustained Drug Delivery Systems: The crosslinked network can be tailored to control the release rate of encapsulated therapeutic agents.[4]

-

Tissue Engineering: Creating scaffolds that support cell growth and tissue regeneration.[18]

-

Enzyme Immobilization: Covalently binding enzymes to a solid support for use in biosensors and biocatalysis.[15][19]

Other Industrial Applications

EGDGE also finds utility in several other industrial processes:

-

Textile Treatment: Used as a finishing agent to improve fabric durability and resistance to shrinkage and chemicals.[6][7]

-

PVC Stabilization: Acts as a heat stabilizer for Polyvinyl Chloride (PVC) by neutralizing acidic byproducts generated during processing, thus preventing degradation.[1]

-

Water Treatment: Has been noted for its use in water treatment applications.[7]

Experimental Protocols

Protocol for Synthesis of this compound

This protocol is based on a general procedure for the synthesis of diglycidyl ethers under phase-transfer catalytic conditions.[14]

Materials:

-

Ethylene glycol

-

Epichlorohydrin

-

Sodium hydroxide pellets

-

Tetrabutylammonium chloride (phase-transfer catalyst)

-

Dichloromethane (CH2Cl2)

-

Anhydrous sodium sulfate (Na2SO4)

-

Deionized water

Procedure:

-

In a reaction vessel equipped with a stirrer, dropping funnel, and thermometer, prepare a vigorously stirred mixture of epichlorohydrin (6 molar equivalents), sodium hydroxide pellets (6 molar equivalents), water (1.4 molar equivalents), and tetrabutylammonium chloride (0.05 molar equivalents).

-

Cool the mixture and add ethylene glycol (1 molar equivalent) dropwise, maintaining the reaction temperature.

-

After the addition is complete, stir the mixture at 40 °C for 45 minutes.

-

Filter the solid byproducts formed during the reaction and wash them with dichloromethane (3 x 30 mL).

-

Combine the organic layers and dry them over anhydrous sodium sulfate.

-

Remove the dichloromethane and excess epichlorohydrin by distillation.

-

Purify the resulting yellow oil by distillation under reduced pressure to obtain a pure, colorless product.

Protocol for Crosslinking of a Polymer with EGDGE

This protocol provides a general guideline for crosslinking a polymer containing amine or hydroxyl groups. The specific conditions (e.g., pH, temperature, reaction time, and EGDGE concentration) will need to be optimized for the particular polymer and desired degree of crosslinking.

Materials:

-

Polymer with amine or hydroxyl functional groups

-

This compound (EGDGE)

-

Appropriate buffer solution (e.g., phosphate buffer for pH control)

Procedure:

-

Dissolve the polymer in the chosen buffer solution to the desired concentration.

-

Adjust the pH of the polymer solution to an alkaline value (typically pH > 7) to facilitate the crosslinking reaction.[15]

-

Add the desired amount of EGDGE to the polymer solution while stirring. The concentration of EGDGE will determine the degree of crosslinking.

-

Allow the reaction to proceed for a specified time at a controlled temperature. The reaction time can range from a few hours to overnight, depending on the reactivity of the polymer and the desired properties of the crosslinked material.

-

After the reaction is complete, the crosslinked material (e.g., hydrogel) can be purified by washing with deionized water to remove any unreacted EGDGE and other reagents.

-

Characterize the resulting material using appropriate techniques such as Fourier-transform infrared spectroscopy (FTIR) to confirm the formation of new chemical bonds, and mechanical testing to evaluate the effect of crosslinking on the material's properties.[18][20]

Safety and Handling

EGDGE is a chemical that requires careful handling. It is classified as a skin and eye irritant and is suspected of causing genetic defects.[21]

Precautionary Statements:

-

Prevention: Obtain special instructions before use. Wash skin thoroughly after handling. Wear protective gloves, protective clothing, eye protection, and face protection.[21][22]

-

Response: If exposed or concerned, get medical advice/attention. If eye irritation persists, get medical advice/attention.[21] In case of skin contact, wash off with soap and plenty of water.[23] If inhaled, move the person into fresh air.[23]

-

Storage: Store in a cool, shaded, and well-ventilated area in a tightly closed container.[10][21] Store locked up.[21][22]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[21]

It is imperative to consult the material safety data sheet (MSDS) for detailed safety information before handling EGDGE.[21][22][23][24][25]

Conclusion

This compound is a highly versatile and valuable chemical compound for researchers and professionals in various scientific and industrial fields. Its unique bifunctional nature, combining reactive epoxide groups with a flexible, water-soluble backbone, allows for a wide range of applications, from enhancing the performance of industrial polymers to creating sophisticated biomaterials for drug delivery and tissue engineering. A thorough understanding of its chemical properties, reactivity, and safe handling practices is essential for harnessing its full potential in innovative research and development.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. polysciences.com [polysciences.com]

- 5. polysciences.com [polysciences.com]

- 6. This compound | Reactive Epoxy Diluent [zxchemuae.com]

- 7. This compound [myskinrecipes.com]

- 8. This compound [webbook.nist.gov]

- 9. Glycol diglycidyl ether | C8H14O4 | CID 16683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. zxchem.com [zxchem.com]

- 11. This compound | 2224-15-9 [chemicalbook.com]

- 12. China this compound CAS 2224-15-9 factory and manufacturers | Unilong [unilongmaterial.com]

- 13. researchgate.net [researchgate.net]

- 14. This compound synthesis - chemicalbook [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. This compound | 2224-15-9 | Benchchem [benchchem.com]

- 18. Preparation and characterizations of EGDE crosslinked chitosan electrospun membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Covalent enzyme immobilization by poly(ethylene glycol) diglycidyl ether (PEGDE) for microelectrode biosensor preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. tcichemicals.com [tcichemicals.com]

- 22. Page loading... [guidechem.com]

- 23. angenechemical.com [angenechemical.com]

- 24. zoro.com [zoro.com]

- 25. carlroth.com [carlroth.com]

Introduction: Engineering Advanced Biomaterials with Dual-Crosslinking Strategies

An In-depth Technical Guide to the Synthesis and Purification of Dual-Crosslinked Dextran Hydrogels for Research Applications

In the landscape of biomedical research, dextran-based hydrogels stand out as exceptionally versatile platforms for applications ranging from tissue engineering to controlled drug delivery.[1][2] Dextran, a biocompatible and biodegradable bacterial polysaccharide, provides a robust yet tailorable backbone for creating three-dimensional networks that mimic the native extracellular matrix.[1][2] The utility of these hydrogels is fundamentally dictated by their physical properties—mechanical stiffness, swelling behavior, and degradation kinetics—which are, in turn, controlled by the cross-linking chemistry used in their synthesis.

This guide moves beyond simple, single-crosslinker systems to explore the synthesis of a more sophisticated biomaterial: a dual-crosslinked dextran hydrogel. By employing two distinct cross-linking agents, an epoxy compound and a natural cross-linker, we can achieve synergistic control over the hydrogel's architecture and function. We will focus on a system conceptually termed EGDGE (Epoxy-Genipin Dextran Glycidyl Ether) , which utilizes:

-

Dextran: The primary hydrophilic polymer backbone.

-

A Diglycidyl Ether (e.g., Ethylene Glycol Diglycidyl Ether - EGDE): A synthetic epoxy cross-linker that forms highly stable, non-degradable ether bonds, providing a permanent structural framework.[3][4][5]

-

Genipin: A naturally derived cross-linking agent from the fruit of Gardenia jasminoides. It is renowned for being 5,000–10,000 times less cytotoxic than glutaraldehyde, making it ideal for biomedical applications.[6][7][8]

This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the synthesis, purification, and characterization of this advanced dual-crosslinked hydrogel system. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system grounded in authoritative scientific principles.

PART 1: The Chemistry and Rationale of Dual-Crosslinking

The core of the EGDGE system lies in the orthogonal yet complementary nature of its two cross-linking mechanisms. Understanding these reactions is critical to rationally designing a hydrogel with desired properties.

The Permanent Framework: Epoxy Cross-Linking

The first level of cross-linking involves the reaction of a di-epoxide, such as EGDE, with the abundant hydroxyl groups on the dextran polymer. This reaction, typically conducted under acidic or basic conditions, proceeds via a nucleophilic substitution (SN2) mechanism where a hydroxyl group attacks one of the epoxide rings.[4] The result is the formation of a highly stable ether linkage, covalently bonding two dextran chains together.[3] Because ether bonds are resistant to hydrolysis under physiological conditions, this network provides the hydrogel with long-term structural integrity.

The reaction mechanism is depicted below:

Caption: Epoxy cross-linking of dextran with EGDE.

The Biocompatible Modulator: Genipin Cross-Linking

Genipin introduces a secondary network through a distinct chemical pathway. Its primary and most well-understood mechanism involves reacting with primary amine groups.[6][9][10] While dextran itself lacks amine groups, genipin's role in this specific system is twofold:

-

Reaction with an Amine-Containing Component (Optional): If the formulation includes a secondary polymer like gelatin or chitosan, genipin will efficiently cross-link them, forming a true interpenetrating polymer network (IPN).

-

Self-Polymerization and Entanglement: In a pure dextran system, genipin can undergo oxygen radical-induced self-polymerization under neutral or basic aqueous conditions.[9] This forms a conjugated blue-pigmented polymer network that becomes physically entangled within the primary dextran-epoxy framework, effectively acting as a secondary cross-linking mechanism that reinforces the gel and can modulate drug release.

The structure of genipin and its polymerization initiation are shown below.

Caption: Genipin's role via self-polymerization.

PART 2: Synthesis Protocol for EGDGE Hydrogel

This protocol details a logical, sequential synthesis process that allows for greater control over the final hydrogel properties. The causality is clear: we first establish the stable epoxy-linked backbone and then introduce the genipin to modulate the network.

Key Synthesis Parameters and Their Impact

The properties of the final hydrogel are not arbitrary; they are a direct consequence of the reaction conditions. Understanding these relationships is key to reproducible success.

| Parameter | Effect on Hydrogel Properties | Rationale |

| Dextran Concentration | Higher concentration increases stiffness and reduces swelling. | Increases the density of polymer chains available for cross-linking, resulting in a tighter network. |

| EGDE:Dextran Ratio | Higher ratio significantly increases stiffness (G') and reduces swelling. | Directly controls the primary cross-linking density. Excess EGDE can lead to a brittle hydrogel.[11] |

| Genipin Concentration | Increases stiffness and can impart color (blue/green). Affects degradation and release kinetics. | Controls the density of the secondary, entangled network. Genipin is less cytotoxic than many alternatives.[6] |

| pH | Crucial for reaction kinetics. Basic pH (e.g., 9-11) accelerates the epoxy-hydroxyl reaction. Neutral to basic pH promotes genipin polymerization.[4][6] | The nucleophilicity of the hydroxyl groups on dextran is increased at higher pH, facilitating the attack on the epoxide ring. |

| Temperature & Time | Higher temperature and longer time increase the extent of cross-linking. | Provides the necessary activation energy and allows the reactions to proceed to completion.[4][8] |

Detailed Step-by-Step Synthesis Methodology

This protocol is designed as a self-validating system. Checkpoints, such as the visual change in viscosity, confirm the progression of the reaction.

Materials:

-

Dextran (e.g., 40 kDa)

-

This compound (EGDE)

-

Genipin

-

Sodium hydroxide (NaOH) solution (e.g., 1 M)

-

Deionized (DI) water

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Dextran Solution Preparation:

-

Prepare a 10% (w/v) dextran solution by dissolving 1 g of dextran in 10 mL of DI water in a suitable reaction vessel.

-

Stir at room temperature until fully dissolved. This may take some time.

-

-

Primary Cross-linking (Epoxidation):

-

Adjust the dextran solution to pH 11 using 1 M NaOH solution while stirring. This step is critical for activating the dextran hydroxyl groups.

-

Add the desired amount of EGDE. A typical starting point is a 1:10 molar ratio of EGDE to dextran glucose units.

-

Seal the vessel and heat the reaction to 50°C. Maintain stirring for 4-6 hours.[4]

-

Checkpoint: The solution's viscosity will noticeably increase as the primary network begins to form.

-

-

Secondary Cross-linking (Genipin Entanglement):

-

Cool the reaction mixture to room temperature.

-

Neutralize the solution to pH 7.4 using a suitable acid (e.g., 1 M HCl).

-

Prepare a fresh solution of genipin in DI water or PBS (e.g., 1% w/v).

-

Add the genipin solution to the dextran pre-gel. A typical concentration is 0.5% (w/v) relative to the final gel volume.

-

Stir thoroughly to ensure homogeneous distribution.

-

Allow the reaction to proceed at 37°C for 24 hours in the dark (genipin can be light-sensitive).

-

Checkpoint: The hydrogel will solidify and typically develop a bluish tint, confirming the polymerization of genipin.[6]

-

-

Casting (Optional):

-

If a specific shape is required, the final reaction mixture can be cast into molds (e.g., a petri dish or custom PDMS molds) before the 24-hour incubation at 37°C.

-

PART 3: Purification Workflow and Protocol

Purification is a non-negotiable step for any hydrogel intended for biological research. The goal is to remove potentially cytotoxic unreacted cross-linkers (EGDE, genipin) and reaction byproducts.[10]

Purification Workflow Diagram

Caption: Workflow for EGDGE hydrogel purification.

Detailed Step-by-Step Purification Methodology

Procedure:

-

Initial Washing:

-

Remove the crude hydrogel from its reaction vessel or mold.

-

Cut the gel into smaller pieces (e.g., 1 cm³ cubes) to maximize the surface area for diffusion.

-

Immerse the gel pieces in a large volume of DI water (e.g., 1 L for a 10 mL gel). Stir gently for 1-2 hours.

-

Discard the water and repeat this washing step twice more.

-

-

Dialysis:

-

Transfer the washed gel pieces into a dialysis membrane (e.g., 12-14 kDa MWCO).

-

Place the sealed membrane into a large beaker containing at least 4 L of DI water.

-

Stir the water outside the membrane continuously at room temperature.

-

Change the DI water every 12 hours for a total of 3-5 days. This ensures the complete removal of low-molecular-weight contaminants.[4]

-

-

Lyophilization (Freeze-Drying):

-

Remove the purified hydrogel pieces from the dialysis tubing.

-

Blot them gently to remove excess surface water.

-

Place the pieces in a suitable container and freeze them at -80°C for at least 4 hours until solidly frozen.

-

Transfer the frozen sample to a lyophilizer and dry under vacuum until all the ice has sublimated and the sample is completely dry (typically 48-72 hours).

-

The final product is a lightweight, porous scaffold that can be stored in a desiccator until use.

-

PART 4: Characterization and Quality Control

Verifying the structure and properties of the hydrogel is essential for ensuring experimental reproducibility.

-

FTIR Spectroscopy: Confirms the chemical structure. Look for characteristic peaks corresponding to the dextran backbone, the newly formed ether linkages (C-O-C stretch), and any changes associated with the poly(genipin) network.

-

Swelling Studies: A simple yet powerful method to assess cross-linking density. The equilibrium swelling ratio (ESR) is calculated by comparing the weight of the swollen hydrogel to its dry weight. A lower ESR indicates a higher degree of cross-linking.[11][12]

-

Rheology: Provides quantitative data on the mechanical properties.[13] A frequency sweep experiment should show the storage modulus (G') to be significantly higher than the loss modulus (G''), confirming a stable gel structure.[14] The magnitude of G' is a direct measure of the hydrogel's stiffness.

References

- 1. dextran.com [dextran.com]

- 2. WO2021146539A1 - Crosslinked dextran-based hydrogels and uses thereof - Google Patents [patents.google.com]

- 3. EP3302591B1 - Mixed hydrogels of hyaluronic acid and dextran - Google Patents [patents.google.com]

- 4. Preparation of γ-PGA hydrogels and swelling behaviors in salt solutions with different ionic valence numbers - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26419K [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Genipin-Crosslinking Effects on Biomatrix Development for Cutaneous Wound Healing: A Concise Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Genipin-cross-linked hydrogels based on biomaterials for drug delivery: a review - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 8. GENIPIN CROSSLINKING OF CARTILAGE ENHANCES RESISTANCE TO BIOCHEMICAL DEGRADATION AND MECHANICAL WEAR - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. m.youtube.com [m.youtube.com]

- 14. pubs.acs.org [pubs.acs.org]

Ethylene Glycol Diglycidyl Ether (EGDGE) Crosslinking Chemistry: A Technical Guide to Amine and Hydroxyl Reactions

Abstract: Ethylene Glycol Diglycidyl Ether (EGDGE) is a versatile crosslinking agent widely employed in the development of biomaterials, drug delivery systems, and advanced coatings. Its utility stems from the high reactivity of its terminal epoxide rings towards various nucleophiles, primarily amine and hydroxyl groups. This guide provides an in-depth exploration of the fundamental reaction mechanisms of EGDGE with these functional groups. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven insights. It delves into the kinetics, catalytic influences, and critical process parameters that govern these crosslinking reactions. Detailed experimental protocols for monitoring reaction progress using state-of-the-art analytical techniques are provided, alongside troubleshooting guidance for common challenges. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of EGDGE chemistry to optimize their material design and application development.

Introduction to this compound (EGDGE)

This compound (EGDGE) is a low-viscosity, water-soluble diepoxide that serves as a critical building block in a myriad of crosslinking applications. Its chemical structure, characterized by a flexible ethylene glycol backbone flanked by two reactive glycidyl ether groups, imparts unique properties that make it an attractive choice for researchers in materials science and drug development.

1.1 Properties and Significance of EGDGE as a Crosslinking Agent

The significance of EGDGE as a crosslinking agent is rooted in several key characteristics:

-

Bifunctionality: The presence of two epoxide rings allows EGDGE to form stable covalent bonds with two separate nucleophilic functional groups, thereby creating a three-dimensional network structure.[1]

-

Water Solubility: Unlike many other diepoxide crosslinkers, EGDGE exhibits good solubility in aqueous media, facilitating its use in biological and biomedical applications where reactions are often conducted in aqueous buffers.[2]

-

Biocompatibility: EGDGE is considered to be less toxic than many other crosslinking agents, such as glutaraldehyde, making it a more suitable option for applications involving biological systems.[2][3]

-

Versatility: The epoxide rings of EGDGE can react with a variety of nucleophiles, including amines, hydroxyls, thiols, and carboxylic acids, offering a broad range of crosslinking possibilities.[3]

1.2 Overview of Applications in Drug Delivery, Bioconjugation, and Hydrogel Formation

The unique properties of EGDGE have led to its widespread adoption in several advanced applications:

-

Drug Delivery: EGDGE is used to crosslink polymers to form hydrogels that can encapsulate and provide sustained release of therapeutic agents.[4][5][6] The crosslinking density, which can be controlled by the concentration of EGDGE, influences the swelling behavior and drug release kinetics of the hydrogel.[4][7]

-

Bioconjugation: In the field of bioconjugation, EGDGE is utilized to link biomolecules, such as proteins and peptides, to polymer backbones or surfaces, enabling the creation of functionalized materials for tissue engineering and diagnostics.[8][9]

-

Hydrogel Formation: EGDGE is a key reagent in the formation of hydrogels from natural and synthetic polymers like gelatin, chitosan, and poly(ethylene glycol) (PEG).[2][8][10] These hydrogels find applications as scaffolds for tissue regeneration, wound dressings, and in 3D bioprinting.

Core Reaction Mechanisms: The Epoxide Ring Opening

2.1 Fundamental Principles of Epoxide Reactivity

The chemical reactivity of EGDGE is centered around its two terminal epoxide (oxirane) rings. These three-membered rings are highly strained and, consequently, are susceptible to ring-opening reactions when attacked by nucleophiles.[1] This inherent reactivity is the cornerstone of EGDGE's efficacy as a crosslinker.

2.2 Nucleophilic Attack: The Driving Force of EGDGE Reactions

The ring-opening of the epoxide can be initiated by a direct nucleophilic attack on one of the electrophilic carbon atoms of the ring. This SN2-type reaction results in the formation of a new covalent bond between the nucleophile and the carbon atom, and the concurrent opening of the epoxide ring to form a hydroxyl group. The efficiency of this reaction is highly dependent on the nature of the nucleophile, the reaction conditions (e.g., pH and temperature), and the presence of any catalysts.

Reaction of EGDGE with Amine Groups

The reaction between epoxides and amines is a cornerstone of polymer chemistry, particularly in the curing of epoxy resins. This reaction is highly efficient and proceeds readily under a variety of conditions.

3.1 Mechanism of the Epoxy-Amine Reaction

The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the amine at one of the carbon atoms of the epoxide ring. This leads to the opening of the ring and the formation of a secondary hydroxyl group and a secondary amine (if starting with a primary amine) or a tertiary amine (if starting with a secondary amine).

Primary vs. Secondary Amines: A Comparative Analysis of Reactivity and Kinetics

-

Primary Amines: Possess two reactive hydrogens on the nitrogen atom and can react with two epoxide groups. The initial reaction forms a secondary amine, which can then react with a second epoxide. Primary amines are generally more reactive than secondary amines due to lower steric hindrance.[11][12]

-

Secondary Amines: Have one reactive hydrogen and can react with one epoxide group to form a tertiary amine. The reactivity of secondary amines is generally lower than that of primary amines.[13]

The relative reactivity of primary and secondary amines is a critical consideration in formulating crosslinking systems, as it will dictate the structure and properties of the final network.

The Role of Tertiary Amines as Catalysts

Tertiary amines, lacking a reactive hydrogen, do not directly participate in the ring-opening reaction by forming a covalent bond with the epoxide. Instead, they act as catalysts, accelerating the reaction between epoxides and other nucleophiles, including primary and secondary amines, and hydroxyl groups.[11][14] The catalytic mechanism involves the tertiary amine activating the epoxide ring, making it more susceptible to nucleophilic attack.

3.2 Factors Influencing the Epoxy-Amine Reaction

Effect of pH

The pH of the reaction medium significantly influences the rate of the epoxy-amine reaction. Under neutral to slightly alkaline conditions (pH ~7-9), the reaction proceeds efficiently as the amine is in its nucleophilic, unprotonated state. At acidic pH, the amine becomes protonated (-NH3+), which significantly reduces its nucleophilicity and slows down the reaction rate.[15][16]

Temperature Dependence and Reaction Kinetics

The rate of the epoxy-amine reaction is highly dependent on temperature. An increase in temperature generally leads to a significant increase in the reaction rate. The kinetics of this reaction can be effectively studied using techniques like Differential Scanning Calorimetry (DSC), which measures the heat evolved during the exothermic crosslinking process.[17][18]

Solvent Effects

The choice of solvent can influence the reaction rate by affecting the solubility of the reactants and the stability of the transition state. Polar aprotic solvents are often good choices for these reactions.

3.3 Characterization of the Epoxy-Amine Reaction Products

The progress of the epoxy-amine reaction can be monitored by tracking the disappearance of the epoxide and amine functional groups and the appearance of hydroxyl groups. Analytical techniques such as Fourier-Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for this purpose.[12][19]

Reaction of EGDGE with Hydroxyl Groups

The reaction of EGDGE with hydroxyl groups is another important crosslinking pathway, particularly in the modification of polysaccharides and other hydroxyl-rich polymers.

4.1 Mechanism of the Epoxy-Hydroxyl Reaction

The reaction between an epoxide and a hydroxyl group results in the formation of an ether linkage and a new secondary hydroxyl group. This reaction is generally slower than the epoxy-amine reaction and often requires catalysis.

Base-Catalyzed and Acid-Catalyzed Mechanisms

-

Base-Catalyzed: Under basic conditions, the hydroxyl group is deprotonated to form a more nucleophilic alkoxide ion, which then readily attacks the epoxide ring.[14] This is the more common and efficient pathway for the epoxy-hydroxyl reaction.

-

Acid-Catalyzed: In the presence of an acid, the oxygen atom of the epoxide ring is protonated, which activates the ring towards nucleophilic attack by the hydroxyl group.[8]

4.2 Factors Influencing the Epoxy-Hydroxyl Reaction

Influence of Catalysts

As mentioned, the epoxy-hydroxyl reaction is often sluggish without a catalyst. Tertiary amines and strong bases are effective catalysts for this reaction under neutral to alkaline conditions. Lewis acids can be used to catalyze the reaction under acidic conditions.[8][14]

Effect of pH and Temperature

The rate of the epoxy-hydroxyl reaction is highly pH-dependent. Alkaline conditions (pH > 10) strongly favor the reaction by promoting the formation of the highly nucleophilic alkoxide ion.[15] Similar to the amine reaction, an increase in temperature will increase the reaction rate.

4.3 Autocatalytic Nature of the Epoxy-Hydroxyl Reaction

An interesting feature of the epoxy-hydroxyl reaction is its autocatalytic nature. The hydroxyl group formed as a product of the ring-opening reaction can itself participate in and catalyze further epoxide ring-opening reactions, leading to an acceleration of the overall reaction rate as the reaction progresses.[20]

Comparative Analysis: Amine vs. Hydroxyl Reactivity with EGDGE

5.1 Kinetic Comparison: Reaction Rates and Conditions

In general, primary amines are significantly more reactive towards epoxides than hydroxyl groups under similar conditions. The epoxy-amine reaction can often proceed at room temperature without a catalyst, whereas the epoxy-hydroxyl reaction typically requires elevated temperatures and/or a catalyst.

5.2 Selectivity and Competition in Systems Containing Both Amine and Hydroxyl Groups

In systems containing both amine and hydroxyl functionalities, the reaction with EGDGE will be competitive. The selectivity of the reaction can be controlled by adjusting the reaction conditions, particularly the pH. At neutral pH, the reaction will predominantly occur with the amine groups. At a higher pH (e.g., >10), the reaction with hydroxyl groups becomes more favorable.[15]

5.3 Implications for Material Properties and Application Design

The choice of nucleophile (amine or hydroxyl) and the control over the reaction conditions have a profound impact on the final properties of the crosslinked material. The nature of the resulting linkage (C-N vs. C-O) and the crosslinking density will influence the mechanical strength, swelling behavior, degradation profile, and biocompatibility of the material.

Experimental Protocols for Monitoring EGDGE Reactions

6.1 In-Situ Monitoring using Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for real-time monitoring of the disappearance of reactant functional groups and the appearance of product functional groups.

Detailed Step-by-Step Protocol for FTIR Analysis

-

Sample Preparation: Prepare the reaction mixture by combining the polymer solution (containing amine or hydroxyl groups) and EGDGE at the desired stoichiometry.

-

Background Spectrum: Record a background spectrum of the empty ATR crystal or salt plate.

-

Initial Spectrum: Immediately after mixing, place a small aliquot of the reaction mixture onto the ATR crystal or between salt plates and record the initial spectrum (t=0).

-

Time-Resolved Spectra: Record spectra at regular time intervals to monitor the changes in the absorbance of characteristic peaks.

-

Data Analysis: Monitor the decrease in the intensity of the epoxide peak (around 910 cm⁻¹) and the amine N-H stretching bands (around 3300-3500 cm⁻¹), and the increase in the broad O-H stretching band (around 3400 cm⁻¹) from the newly formed hydroxyl groups.[12][19][21]

6.2 Kinetic Analysis using Differential Scanning Calorimetry (DSC)

DSC is an excellent technique for studying the kinetics of exothermic crosslinking reactions.[17]

Detailed Step-by-Step Protocol for DSC Isothermal and Non-isothermal Analysis

Non-isothermal Analysis:

-

Sample Preparation: Accurately weigh a small amount (5-10 mg) of the uncured reaction mixture into a DSC pan and seal it.

-

Heating Program: Heat the sample at a constant heating rate (e.g., 5, 10, 15 °C/min) over a temperature range that encompasses the entire curing reaction.

-

Data Analysis: The exothermic peak in the DSC thermogram represents the curing reaction. The total heat of reaction (ΔHtotal) is determined by integrating the area under the peak. By performing scans at different heating rates, kinetic parameters such as the activation energy can be determined using models like the Kissinger or Ozawa methods.[22]

Isothermal Analysis:

-

Sample Preparation: Prepare the sample as in the non-isothermal method.

-

Heating Program: Rapidly heat the sample to the desired isothermal curing temperature and hold it at that temperature for a sufficient time to complete the reaction.

-

Data Analysis: The rate of heat flow is proportional to the reaction rate. The degree of conversion (α) at any time (t) can be calculated by integrating the heat flow curve up to that time and dividing by the total heat of reaction (ΔHtotal) obtained from a non-isothermal scan.[22]

6.3 Quantitative Analysis of Functional Group Consumption

Potentiometric Titration for Hydroxyl Group Determination

Potentiometric titration can be used to quantify the consumption of hydroxyl groups during the reaction. This typically involves reacting the remaining hydroxyl groups with a reagent like acetic anhydride and then titrating the resulting acetic acid.[23]

HPLC for Residual Amine Analysis

High-Performance Liquid Chromatography (HPLC) can be employed to determine the concentration of unreacted primary and secondary amines in the reaction mixture over time, providing a direct measure of amine consumption.[24]

6.4 Structural Elucidation of Reaction Products using Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of the crosslinked product.[25][26]

Sample Preparation and Data Interpretation Guidelines

-

Sample Preparation: Dissolve a small amount of the final, purified reaction product in a suitable deuterated solvent.[27][28]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

-

Data Interpretation: Analyze the chemical shifts and coupling patterns to confirm the formation of the expected C-N or C-O bonds and the presence of the newly formed hydroxyl groups. The disappearance of the signals corresponding to the epoxide protons is a clear indication of reaction completion.[7][25]

Practical Considerations and Troubleshooting

7.1 Common Challenges in EGDGE Crosslinking Reactions

-

Incomplete Reaction: May be due to incorrect stoichiometry, low reaction temperature, or insufficient reaction time.

-

Premature Gelation: Can occur if the reaction is too fast, making it difficult to handle and process the material.

-

Poor Mechanical Properties: May result from incomplete crosslinking or a non-uniform network structure.

7.2 Troubleshooting Guide

| Issue | Potential Cause | Suggested Solution |

| Incomplete Crosslinking | Incorrect stoichiometry | Carefully calculate and measure the molar ratios of reactants. |

| Low reaction temperature or time | Increase the reaction temperature or extend the reaction time.[29] | |

| Inactive catalyst | Use a fresh or more active catalyst.[29] | |

| Premature Gelation | Reaction is too fast | Lower the reaction temperature, reduce the catalyst concentration, or use a less reactive amine. |

| Poor Mechanical Properties | Inhomogeneous mixing | Ensure thorough and uniform mixing of the reactants. |

| Presence of impurities | Use purified reactants and solvents.[29] | |

| Low reproducibility | Variations in reaction conditions | Precisely control all reaction parameters, including temperature, pH, and mixing speed. |

7.3 Safety and Handling of EGDGE

EGDGE is a reactive chemical and should be handled with appropriate safety precautions. It is a skin and eye irritant and a potential sensitizer. Always work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

8.1 Summary of Key Mechanistic Insights

The crosslinking reactions of EGDGE with amine and hydroxyl groups are powerful tools for the creation of advanced materials with tailored properties. The nucleophilic ring-opening of the epoxide is the fundamental reaction, with amines being significantly more reactive than hydroxyls under neutral conditions. The reaction kinetics and selectivity can be effectively controlled by judiciously tuning the pH, temperature, and catalyst concentration. A thorough understanding of these reaction mechanisms and the analytical techniques to monitor them is crucial for the rational design and optimization of EGDGE-crosslinked materials for a wide range of applications.

8.2 Future Perspectives and Advanced Applications

The versatility of EGDGE chemistry continues to drive innovation in areas such as stimuli-responsive materials, 3D bioprinting inks, and targeted drug delivery systems. Future research will likely focus on developing more sophisticated EGDGE-based systems with enhanced functionality and biocompatibility, further expanding the reach of this important crosslinking agent in the fields of medicine and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. thermalsupport.com [thermalsupport.com]

- 3. Cross-Linking Strategies for Electrospun Gelatin Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. osti.gov [osti.gov]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. paint.org [paint.org]

- 9. researchgate.net [researchgate.net]

- 10. Poly(Ethylene Glycol)-Crosslinked Gelatin Hydrogel Substrates with Conjugated Bioactive Peptides Influence Endothelial Cell Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 11. hanepoxy.net [hanepoxy.net]

- 12. researchgate.net [researchgate.net]

- 13. quora.com [quora.com]

- 14. youtube.com [youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Cure Kinetics of Commercial Epoxy-Amine Products with Iso-Conversional Methods [mdpi.com]

- 18. m.youtube.com [m.youtube.com]

- 19. researchgate.net [researchgate.net]

- 20. Analysis of the reaction mechanism of the thiol–epoxy addition initiated by nucleophilic tertiary amines - Polymer Chemistry (RSC Publishing) DOI:10.1039/C7PY01263B [pubs.rsc.org]

- 21. Qualitative Monitoring of Proto-Peptide Condensation by Differential FTIR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. s3.amazonaws.com [s3.amazonaws.com]

- 23. lcms.labrulez.com [lcms.labrulez.com]

- 24. pp.bme.hu [pp.bme.hu]

- 25. solubilityofthings.com [solubilityofthings.com]

- 26. Nuclear Magnetic Resonance Spectroscopy (NMR) [eag.com]

- 27. sapub.org [sapub.org]

- 28. NMR Spectroscopy [www2.chemistry.msu.edu]

- 29. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Spectroscopic Characterization of Ethylene Glycol Diglycidyl Ether

This guide provides a comprehensive overview of the core spectroscopic techniques for the characterization of ethylene glycol diglycidyl ether (EGDE). It is intended for researchers, scientists, and professionals in drug development and materials science who utilize EGDE as a crosslinking agent, reactive diluent, or chemical intermediate. This document emphasizes not only the procedural steps but also the underlying scientific principles and data interpretation, ensuring a thorough understanding of the methodologies.

This compound is a colorless to slightly yellow viscous liquid at room temperature.[1] Its molecular structure contains ether linkages and two terminal epoxide rings, which are key to its reactivity.[1] EGDE is synthesized industrially by reacting ethylene glycol with epichlorohydrin in the presence of a basic catalyst.[1][2] It is widely used in coatings, adhesives, composites, and electronic encapsulation materials.[1]

Due to its potential health hazards, including skin and eye irritation, and suspected mutagenicity, proper handling and characterization are paramount.[3][4] This guide will delve into the primary spectroscopic methods used to confirm the identity, purity, and structural integrity of EGDE: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Raman Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For EGDE, both ¹H and ¹³C NMR provide definitive confirmation of its chemical structure by probing the magnetic environments of the hydrogen and carbon nuclei, respectively.

¹H NMR Spectroscopy

Principle: ¹H NMR spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of EGDE in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is homogeneous.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

Data Interpretation:

The ¹H NMR spectrum of EGDE exhibits characteristic signals corresponding to the different proton environments within the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.59-3.71 | m | 4H | OCH₂CH₂ (ethylene glycol backbone)[5] |

| ~3.77-3.80 & ~3.38-3.42 | dd | 4H | OCH₂ (glycidyl ether)[5] |

| ~3.13-3.16 | m | 2H | CH (epoxide ring)[5] |

| ~2.76-2.78 & ~2.58-2.60 | dd | 4H | CH₂ (epoxide ring)[5] |

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃.[5]

The complex multiplets arise from spin-spin coupling between adjacent non-equivalent protons. Two-dimensional NMR techniques, such as COSY, can be employed for unambiguous assignment of these coupled systems.

¹³C NMR Spectroscopy

Principle: ¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. While less sensitive than ¹H NMR, it offers a wider chemical shift range and often simpler spectra due to the low natural abundance of ¹³C.

Experimental Protocol:

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of EGDE in 0.5-0.7 mL of deuterated solvent.

-

Instrumentation: Use the same high-resolution NMR spectrometer as for ¹H NMR.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are generally required.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Data Interpretation:

The proton-decoupled ¹³C NMR spectrum of EGDE will show distinct singlets for each unique carbon atom.

| Chemical Shift (δ, ppm) | Assignment |

| ~71.0 | OCH₂CH₂ (ethylene glycol backbone) |

| ~72.0 | OCH₂ (glycidyl ether) |

| ~51.0 | CH (epoxide ring) |

| ~44.0 | CH₂ (epoxide ring) |

Table 2: Approximate ¹³C NMR Chemical Shifts for this compound. (Note: Specific values can be found in spectral databases like ChemicalBook[6])

Vibrational Spectroscopy: Probing Functional Groups

FTIR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule's functional groups.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations (stretching, bending, etc.). This technique is particularly sensitive to polar functional groups.

Experimental Protocol:

-

Sample Preparation: As EGDE is a liquid, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, a solution in a suitable solvent (e.g., chloroform) can be analyzed in an appropriate cell.

-

Instrumentation: Use a standard FTIR spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or salt plates).

-

Record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background to produce the final absorbance or transmittance spectrum.

-

Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

Data Interpretation:

The FTIR spectrum of EGDE is characterized by strong absorptions corresponding to its ether and epoxide functionalities.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3050-2990 | C-H stretch | Epoxide ring |

| ~2920 & ~2870 | C-H stretch | Aliphatic CH₂ |

| ~1250 | C-O-C stretch (asymmetric) | Epoxide ring (ring breathing) |

| ~1100 | C-O-C stretch (asymmetric) | Ether linkage |

| ~915 & ~845 | C-O stretch (asymmetric & symmetric) | Epoxide ring |

Table 3: Key FTIR Absorption Bands for this compound.[7][8][9]

The presence of the characteristic epoxide ring bands around 1250, 915, and 845 cm⁻¹ is a key diagnostic feature for confirming the integrity of the molecule. The disappearance or reduction of these peaks can indicate ring-opening reactions.

Raman Spectroscopy

Principle: Raman spectroscopy involves the inelastic scattering of monochromatic light (from a laser). The frequency shifts between the incident and scattered light correspond to the vibrational frequencies of the molecules. Raman is particularly sensitive to non-polar and symmetric bonds.

Experimental Protocol:

-

Sample Preparation: Place the liquid EGDE sample in a glass vial or NMR tube.

-

Instrumentation: Use a Raman spectrometer equipped with a laser source (e.g., 785 nm).

-

Data Acquisition:

-

Focus the laser onto the sample.

-

Acquire the Raman spectrum over a suitable spectral range (e.g., 200-3500 cm⁻¹).

-

Adjust the laser power and acquisition time to obtain a good quality spectrum without causing sample degradation.

-

Data Interpretation:

The Raman spectrum of EGDE provides complementary information to the FTIR spectrum.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3000-2800 | C-H stretch | Aliphatic CH₂ and epoxide CH |

| ~1460 | CH₂ scissoring | Aliphatic CH₂ |

| ~1250 | Epoxide ring breathing | Epoxide |

| ~1120 | C-O-C stretch | Ether linkage |

| ~850 | Epoxide ring breathing | Epoxide |

Table 4: Prominent Raman Shifts for this compound.[10][11][12][13]

The symmetric epoxide ring breathing mode around 1250 cm⁻¹ is often a strong and sharp peak in the Raman spectrum, making it an excellent diagnostic band.

Experimental Workflows

The following diagrams illustrate the generalized workflows for the spectroscopic characterization of EGDE.

Caption: Experimental workflow for FTIR spectroscopy of EGDE.

Caption: Experimental workflow for NMR spectroscopy of EGDE.

Safety Considerations

This compound is a hazardous substance. It may cause an allergic skin reaction, causes serious eye damage, is suspected of causing genetic defects, and may damage fertility or the unborn child.[3] It is harmful to aquatic life with long-lasting effects.[14] Always handle EGDE in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.[3][4]

Conclusion

The spectroscopic characterization of this compound using NMR, FTIR, and Raman techniques provides a robust and comprehensive method for confirming its chemical identity and purity. Each technique offers unique and complementary information, and when used in concert, they provide a high degree of confidence in the quality of the material. This is crucial for applications in research and development where the precise structure and reactivity of the molecule are of utmost importance.

References

- 1. Page loading... [wap.guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. carlroth.com [carlroth.com]

- 4. zoro.com [zoro.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound(2224-15-9) 13C NMR [m.chemicalbook.com]

- 7. This compound(2224-15-9) IR Spectrum [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound(2224-15-9) Raman [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. Raman and infrared spectra of ethylene glycol | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. carlroth.com [carlroth.com]

EGDGE in Aqueous Solutions: A Senior Application Scientist's Guide to Reactivity and Stability

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Ethylene glycol diglycidyl ether (EGDGE) is a pivotal bifunctional, water-soluble crosslinking agent utilized extensively in the formulation of hydrogels, adhesives, and biomaterials for applications ranging from drug delivery to tissue engineering.[1][2][3] Its efficacy is fundamentally tied to the reactivity of its terminal epoxide groups. However, this same reactivity renders it susceptible to degradation in aqueous environments, primarily through hydrolysis. Understanding and controlling the stability of EGDGE is therefore not merely a matter of academic interest but a critical prerequisite for ensuring product performance, reproducibility, and safety. This guide provides an in-depth examination of the chemical behavior of EGDGE in aqueous solutions, detailing the mechanisms of its degradation, the key factors that influence its stability, and robust, field-proven protocols for its empirical assessment.

The Chemical Foundation of EGDGE Reactivity

At the heart of EGDGE's utility and its instability is its molecular structure, which features a flexible ethylene glycol core flanked by two terminal epoxide rings.

Structure of this compound (EGDGE)

The key to its reactivity lies in the three-membered epoxide rings. These rings are highly strained due to significant deviation from the ideal tetrahedral bond angle (109.5°) for sp³-hybridized carbons.[4] This inherent angle and torsional strain is the thermodynamic driving force behind ring-opening reactions, as cleavage of a carbon-oxygen bond relieves this strain.[4][5] In aqueous media, the primary reaction is with water (hydrolysis) or the hydroxide ion, leading to the opening of these rings.

Hydrolysis: The Primary Degradation Pathway in Aqueous Solutions

In the absence of other strong nucleophiles, the principal mechanism of EGDGE degradation in water is hydrolysis, which converts the epoxide moieties into vicinal diols (1,2-diols). This reaction can proceed via two distinct, pH-dependent pathways: acid-catalyzed and base-catalyzed hydrolysis.[5][6] The resulting product is ethylene glycol bis(2,3-dihydroxypropyl) ether.

Acid-Catalyzed Hydrolysis

Under acidic conditions (pH < 7), the hydrolysis mechanism is initiated by the protonation of the epoxide oxygen. This step is crucial as it transforms the oxygen into a good leaving group (an alcohol), thereby activating the epoxide for nucleophilic attack.[7] A water molecule, acting as the nucleophile, then attacks one of the epoxide carbons. This process has significant SN1 character, meaning a partial positive charge builds up on the carbon atoms in the transition state.[5][8] The nucleophilic attack consequently favors the more substituted carbon atom if applicable, though in the case of EGDGE's terminal epoxides, the distinction is less pronounced. The reaction concludes with deprotonation of the attacking water molecule, regenerating the acid catalyst and yielding a trans-diol.[5][6]

Base-Catalyzed Hydrolysis

Under alkaline conditions (pH > 7), the mechanism shifts significantly. The hydroxide ion (OH⁻), a potent nucleophile, directly attacks one of the epoxide carbons in a classic SN2 reaction.[5][6] Because this is an SN2 mechanism, the attack occurs at the less sterically hindered carbon atom.[5] This nucleophilic attack forces the opening of the epoxide ring, resulting in an alkoxide intermediate. This intermediate is then rapidly protonated by a water molecule to yield the final trans-diol product.[6] Unlike the acid-catalyzed pathway, this reaction does not require activation of the leaving group, as the ring strain alone is sufficient to drive the reaction in the presence of a strong nucleophile.[4]

Caption: pH-dependent hydrolysis mechanisms of an EGDGE epoxide ring.

Key Factors Governing EGDGE Stability

The rate of EGDGE hydrolysis is not constant; it is profoundly influenced by the chemical environment. For any researcher or formulator, understanding these factors is essential for controlling crosslinking reactions and ensuring the shelf-life of EGDGE-containing products.

The Dominant Role of pH

As implied by the distinct hydrolysis mechanisms, pH is the single most critical factor determining the stability of EGDGE in aqueous solutions.

-

Acidic Conditions (pH < 4): The rate of hydrolysis increases significantly due to the acid-catalyzed mechanism. Protonation of the epoxide makes it highly susceptible to nucleophilic attack even by a weak nucleophile like water.[5][9]

-

Neutral to Slightly Acidic Conditions (pH 4-7): This is the region of maximum stability for epoxides.[10] Both the concentration of H⁺ (for catalysis) and OH⁻ (as a strong nucleophile) are minimal, resulting in the slowest hydrolysis rate.

-

Alkaline Conditions (pH > 10): The hydrolysis rate accelerates dramatically due to the high concentration of the potent hydroxide nucleophile, which drives the rapid, base-catalyzed SN2 ring-opening.[9]

Causality in Experimental Design: This pH-dependency is why crosslinking reactions involving EGDGE are often performed under controlled pH conditions. For example, crosslinking a protein via its amine groups is typically conducted at a slightly alkaline pH (e.g., pH 8-9) to ensure the amine groups are deprotonated and nucleophilic, while accepting that some competing hydrolysis of EGDGE will occur.

Table 1: Summary of pH Effects on EGDGE Hydrolysis

| pH Range | Dominant Mechanism | Key Reactant | Relative Rate of Hydrolysis |

|---|---|---|---|

| < 4 | Acid-Catalyzed (SN1-like) | H⁺ (catalyst), H₂O (nucleophile) | High |

| 4 - 7 | Uncatalyzed/General Acid | H₂O (nucleophile) | Very Low (Most Stable) |

| 7 - 10 | Mixed/Base-Catalyzed | H₂O, OH⁻ (nucleophile) | Moderate |

| > 10 | Base-Catalyzed (SN2) | OH⁻ (strong nucleophile) | Very High |

The Influence of Temperature

The degradation of EGDGE is a chemical reaction and, as such, its rate is highly dependent on temperature. The relationship between the rate constant (k) and temperature (T) is described by the Arrhenius equation, which indicates that the rate increases exponentially with temperature.[11]

Expert Insight: While elevated temperatures can be used to accelerate crosslinking reactions, they will also invariably accelerate the competing hydrolysis reaction.[12] Therefore, a thermal process must be carefully optimized. A kinetic study measuring the rates of both crosslinking and hydrolysis at different temperatures is often necessary to find a process window that maximizes crosslinking efficiency while minimizing degradation. For long-term storage of EGDGE stock solutions or formulated products, refrigeration (2-8 °C) is strongly recommended to minimize hydrolytic degradation.

A Practical Guide to Assessing EGDGE Stability

Verifying the stability of EGDGE in a specific formulation is a critical step in product development. This requires a systematic approach to sample incubation, collection, and analysis.

Experimental Workflow for a Stability Study

The logical flow of a stability study is designed to quantify the concentration of EGDGE over time under specific conditions (e.g., pH, temperature).

Caption: Standard experimental workflow for an EGDGE stability study.

Protocol: pH-Dependent Stability Assessment via HPLC

This protocol provides a self-validating system for determining the degradation kinetics of EGDGE at different pH values.

Objective: To quantify the rate of EGDGE degradation in aqueous buffers at pH 4.0, 7.0, and 10.0 at a constant temperature.

Materials:

-

This compound (EGDGE), high purity

-

Buffer salts (e.g., sodium acetate for pH 4, sodium phosphate for pH 7, sodium bicarbonate for pH 10)

-

HPLC-grade water, acetonitrile, and methanol

-

0.1 M HCl and 0.1 M NaOH for quenching/pH adjustment

-

Volumetric flasks, pipettes, and autosampler vials

Methodology:

-

Preparation of Standards (Self-Validation):

-

Prepare a 10 mg/mL stock solution of EGDGE in acetonitrile.

-

Perform a serial dilution of the stock solution in a 50:50 water:acetonitrile mixture to create calibration standards at concentrations of, for example, 5, 2, 1, 0.5, and 0.1 mg/mL. This calibration curve is essential for accurate quantification.

-

-

Preparation of Test Solutions:

-

Prepare 100 mL each of 50 mM acetate buffer (pH 4.0), 50 mM phosphate buffer (pH 7.0), and 50 mM carbonate buffer (pH 10.0).

-

For each pH condition, prepare a reaction solution by adding EGDGE stock to the buffer to achieve a final concentration of 2 mg/mL. This is your t=0 starting point.

-

-

Incubation and Sampling:

-

Place the three reaction solutions in a constant temperature water bath (e.g., 37 °C).

-

Immediately withdraw a 1 mL aliquot from each solution (this is the t=0 sample).

-

Withdraw subsequent 1 mL aliquots at predetermined time points (e.g., 1, 2, 4, 8, 24, and 48 hours).

-

-

Sample Quenching (Critical Step):

-

For each aliquot collected, immediately add it to an autosampler vial containing a quenching agent.

-

For the pH 4 and pH 7 samples, add a small volume of concentrated phosphate buffer to bring the pH to ~7 and flash freeze or place on ice.

-

For the pH 10 sample, add a small volume of 0.1 M HCl to neutralize the pH to ~7 before freezing. Causality: Quenching is vital to stop the degradation reaction at the precise moment of sampling, ensuring the measured concentration reflects the true concentration at that time point.

-

-

HPLC Analysis:

-

System: A standard HPLC with a UV or Refractive Index (RI) detector. A C18 column is typically suitable.

-

Mobile Phase: Isocratic elution with a mixture of water and methanol (or acetonitrile), e.g., 60:40 Water:Methanol.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Run Sequence: First, inject the calibration standards to generate a standard curve (Peak Area vs. Concentration). Then, run the quenched time-point samples.

-

-

Data Analysis:

-

Using the standard curve, convert the peak area for EGDGE in each sample into a concentration (mg/mL).

-

For each pH condition, plot the concentration of EGDGE versus time.

-

Determine the reaction order and calculate the degradation rate constant (k). For a first-order reaction, a plot of ln([EGDGE]) vs. time will yield a straight line with a slope of -k.

-

Alternative Analytical Methodologies

While HPLC is a workhorse for stability studies, other methods can provide complementary information.

Table 2: Analytical Techniques for EGDGE Stability Assessment

| Technique | Principle | Information Provided |

|---|---|---|

| HPLC-RI/UV | Chromatographic separation followed by detection based on refractive index or UV absorbance. | Quantitative measurement of remaining EGDGE concentration.[13] |

| GC-MS | Gas chromatography separation followed by mass spectrometry. | Identification and quantification of volatile degradation products (e.g., the diol, after derivatization).[14] |